Cas no 1910-41-4 (FADH)

FADH structure
FADH structure
Nome del prodotto:FADH
Numero CAS:1910-41-4
MF:C27H35N9O15P2
MW:787.565627336502
CID:142746
PubChem ID:446013

FADH Proprietà chimiche e fisiche

Nomi e identificatori

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
    • flavin adenine dinucleotide fully reduced neutral
    • Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'&reg
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
    • [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
    • 1,5-dihydro-FAD
    • 5'-ester with adenosine
    • FADH
    • Reduced flavine 2 adenine dinucleotide
    • FADH
    • Dihydro-FAD
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
    • flavin adenine dinucleotide (reduced)
    • Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
    • 1,5-dihydro-P-5-ester with adenosine
    • C01352
    • Q27102690
    • CHEBI:17877
    • adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Dihydro-FAD
    • SCHEMBL4363188
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
    • C27H35N9O15P2
    • DTXSID301343006
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • 1910-41-4
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
    • Reduced flavine adenine dinucleotide
    • Q27113979
    • Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
    • flavin adenine dinucleotide reduced
    • FADH2
    • Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • Adenosine 5-(trihydrogen pyrophosphate)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • C27-H35-N9-O15-P2
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
    • 1,5-dihydro-FAD(2-)
    • (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • dihydroflavin adenine dinucleotide(2-)
    • 1,5-dihydro-FAD dianion
    • FADH2 dianion
    • dihydroflavin adenine dinucleotide dianion
    • FADH(2)
    • Inchi: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
    • Chiave InChI: YPZRHBJKEMOYQH-UHFFFAOYSA-L
    • Sorrisi: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]

Proprietà calcolate

  • Massa esatta: 787.17278544g/mol
  • Massa monoisotopica: 787.17278544g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 13
  • Complessità: 1520
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 356Ų
  • XLogP3: -4.8

FADH Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Riferimento
E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases
By Joseph Srinivasan, Shiny et al, Angewandte Chemie, 2021, 60(25), 13824-13828

Metodo di produzione 2

Condizioni di reazione
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Riferimento
Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD
By Ruinatscha, Reto et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105

FADH Raw materials

FADH Preparation Products

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd